(3R)-1-cyclobutanecarbonylpiperidin-3-amine
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Overview
Description
(3R)-1-cyclobutanecarbonylpiperidin-3-amine is a chemical compound that features a piperidine ring substituted with a cyclobutanecarbonyl group at the 1-position and an amine group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-1-cyclobutanecarbonylpiperidin-3-amine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.
Introduction of the Cyclobutanecarbonyl Group: This step involves the acylation of the piperidine ring with cyclobutanecarbonyl chloride under basic conditions.
Introduction of the Amine Group: The amine group can be introduced through reductive amination or other suitable methods.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the synthetic routes mentioned above. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3R)-1-cyclobutanecarbonylpiperidin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oximes or nitro compounds.
Reduction: The carbonyl group can be reduced to form alcohols or other reduced derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group can yield nitro compounds, while reduction of the carbonyl group can yield alcohols.
Scientific Research Applications
(3R)-1-cyclobutanecarbonylpiperidin-3-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound can be used in studies investigating the biological activity of piperidine derivatives.
Industrial Applications: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3R)-1-cyclobutanecarbonylpiperidin-3-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the cyclobutanecarbonyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(3R)-1-cyclopropanecarbonylpiperidin-3-amine: Similar structure but with a cyclopropane ring instead of a cyclobutane ring.
(3R)-1-cyclopentanecarbonylpiperidin-3-amine: Similar structure but with a cyclopentane ring instead of a cyclobutane ring.
(3R)-1-cyclohexanecarbonylpiperidin-3-amine: Similar structure but with a cyclohexane ring instead of a cyclobutane ring.
Uniqueness
The uniqueness of (3R)-1-cyclobutanecarbonylpiperidin-3-amine lies in its specific ring size and substitution pattern, which can influence its chemical reactivity and biological activity. The cyclobutane ring imparts a certain degree of strain, which can affect the compound’s stability and reactivity compared to its cyclopropane, cyclopentane, and cyclohexane analogs.
Properties
IUPAC Name |
[(3R)-3-aminopiperidin-1-yl]-cyclobutylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c11-9-5-2-6-12(7-9)10(13)8-3-1-4-8/h8-9H,1-7,11H2/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDHNWOMYDYLFNV-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCCC(C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CN(C1)C(=O)C2CCC2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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